4,7-Dihydroxyquinoline-3-carboxylic acid
Description
Contextualization of Quinolone-3-carboxylic Acids as Research Scaffolds
Quinolone-3-carboxylic acids are a class of heterocyclic compounds characterized by a bicyclic structure containing a quinolin-4(1H)-one nucleus. acs.org This structural motif has proven to be a highly valuable scaffold in medicinal chemistry. nih.gov Since the 1960s, derivatives of 4-quinolone-3-carboxylic acid have been utilized clinically as antibacterial agents worldwide. nih.gov Their broad spectrum of activity and oral bioavailability have made them crucial in treating various infectious diseases. nih.gov
Beyond their well-established antibacterial properties, the quinolone-3-carboxylic acid framework has been successfully modified to yield compounds with a diverse range of biological activities. nih.gov These "non-classical" activities include antitumor, anti-HIV-1 integrase, and cannabinoid receptor modulating effects. nih.gov The adaptability of this scaffold makes it an attractive starting point for the design of combinatorial libraries aimed at discovering new pharmacologically active agents. nih.gov The core structure allows for substitutions at various positions, enabling the fine-tuning of biological activity and physicochemical properties. researchgate.net
Academic Significance of Dihydroxyquinoline Derivatives
The introduction of hydroxyl groups onto the quinoline (B57606) core, creating dihydroxyquinoline derivatives, adds another layer of academic and research significance. Hydroxyquinolines, in general, are known to possess a variety of pharmacological activities. nih.gov For instance, the 2-carboxylic acid derivative of 4-hydroxyquinoline (B1666331), kynurenic acid, is an endogenous metabolite with neuroprotective properties. nih.gov
Furthermore, dihydroxyquinoline derivatives have been investigated for their potential as antioxidants and in other therapeutic areas. The positions of the hydroxyl groups can significantly influence the compound's biological and chemical properties, including its ability to chelate metal ions, a property that can be crucial for certain biological activities. chemimpex.com The study of dihydroxyquinolines contributes to a deeper understanding of structure-activity relationships within the broader quinoline class.
Overview of Research Trajectories for 4,7-Dihydroxyquinoline-3-carboxylic acid
While specific research on this compound is not as extensively documented as some other quinolone derivatives, the existing literature on related compounds allows for the postulation of several key research trajectories. A primary area of investigation for compounds with the 4-hydroxyquinoline-3-carboxylic acid core has been their activity as inhibitors of cellular respiration. nih.gov Specifically, derivatives have been evaluated for their ability to inhibit enzymes such as malate (B86768) dehydrogenase. nih.gov
Another significant research avenue for quinolone-3-carboxylic acids is in the development of anticancer agents. nih.gov The structural similarities to known kinase inhibitors and DNA interacting agents make this scaffold a promising starting point for the design of new oncology therapeutics. acs.org Research in this area often focuses on modifying the core structure to enhance potency and selectivity for cancer cells. nih.gov
Furthermore, the 4-hydroxyquinoline-3-carboxylic acid moiety is a known pharmacophore that can be explored for a variety of other biological targets. The ability to synthesize a wide range of derivatives allows for screening against different enzymes and receptors to identify new lead compounds for various diseases. chemimpex.com
Research Objectives and Scope for In-depth Academic Inquiry
An in-depth academic inquiry into this compound would encompass several key objectives. A primary goal would be the comprehensive characterization of its physicochemical properties, including its pKa, solubility, and stability, which are fundamental for understanding its behavior in biological systems.
A significant portion of the research would focus on the systematic evaluation of its biological activities. This would involve screening the compound against a panel of enzymes, particularly those involved in cellular respiration and cancer-related pathways, such as various dehydrogenases and protein kinases. nih.govnih.gov Dose-response studies would be crucial to determine the potency (e.g., IC50 values) of its inhibitory effects.
The synthesis of a library of derivatives of this compound would be a critical objective. By systematically modifying the core structure, for instance, by esterification of the carboxylic acid or etherification of the hydroxyl groups, researchers can probe the structure-activity relationships (SAR). This would provide valuable insights into which structural features are essential for a particular biological activity.
Finally, computational studies, including molecular docking, could be employed to predict the binding modes of this compound and its derivatives with their biological targets. This in-silico work would complement the experimental data and guide the design of more potent and selective analogs.
Detailed Research Findings
While specific data for this compound is limited in publicly available literature, we can present data for the parent compound, 4-hydroxyquinoline-3-carboxylic acid, to illustrate the type of information that would be sought in a comprehensive study.
Physicochemical Properties of 4-Hydroxyquinoline-3-carboxylic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇NO₃ | chemimpex.comnih.gov |
| Molecular Weight | 189.17 g/mol | chemimpex.comnih.gov |
| Melting Point | 268-273 °C | sigmaaldrich.com |
Biological Activity of Quinolone-3-Carboxylic Acid Derivatives
| Compound Type | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 7-substituted 4-hydroxyquinoline-3-carboxylic acids | Inhibition of cellular respiration (Ehrlich ascites cells) | Inhibition is linearly related to the lipophilicity (π) of the substituent. | nih.gov |
| 7-substituted 4-hydroxyquinoline-3-carboxylic acids | Malate Dehydrogenase Inhibition | Inhibition is linearly related to the molar refractivity (MR) of the substituent. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-5-1-2-6-8(3-5)11-4-7(9(6)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGSZGACXQALEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212885 | |
| Record name | 4,7-Dihydroxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-27-4 | |
| Record name | 4,7-Dihydroxy-3-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063463274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63463-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dihydroxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,7 Dihydroxyquinoline 3 Carboxylic Acid and Its Analogs
Gould-Jacobs Reaction and its Adaptations for 4,7-Dihydroxyquinoline-3-carboxylic acid Precursors
The Gould-Jacobs reaction is a classical and widely utilized method for the synthesis of quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgresearchgate.net The reaction sequence typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester intermediate. wikipedia.org This is followed by a thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgresearchgate.net
To synthesize this compound, a key precursor is a meta-aminophenol derivative, which provides the 7-hydroxy substituent on the final quinoline (B57606) ring. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions. The initial condensation step is often carried out by heating the reactants, and the subsequent cyclization requires significantly higher temperatures, often exceeding 250°C. mdpi.com The use of high-boiling point solvents like diphenyl ether or Dowtherm A can facilitate the high temperatures required for cyclization and improve yields. mdpi.com
Microwave irradiation has emerged as a powerful tool to optimize the Gould-Jacobs reaction. ablelab.euasianpubs.org It can dramatically reduce reaction times and, in many cases, improve product yields by enabling rapid and uniform heating to the high temperatures necessary for cyclization. ablelab.eu A study comparing conventional heating with microwave irradiation for the synthesis of a quinoline derivative demonstrated a significant rate enhancement with microwaves. ablelab.eu
Table 1: Comparison of Conventional and Microwave Heating in a Gould-Jacobs Reaction ablelab.eu
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 30 | 1 |
| 4 | 300 | 30 | 28 |
| 5 | 300 | 5 | 47 |
The selection of reagents is also crucial. Diethyl ethoxymethylenemalonate is a common and effective reagent for introducing the C2-C3-C4 fragment of the quinoline ring. wikipedia.org The choice of the aniline precursor dictates the substitution pattern on the benzene (B151609) portion of the quinoline. For this compound, 3-aminophenol would be the appropriate starting aniline.
Regioselectivity and Yield Enhancement Strategies
A significant challenge in the Gould-Jacobs reaction, especially with asymmetrically substituted anilines, is controlling the regioselectivity of the cyclization step. mdpi.com Cyclization can occur at either of the two ortho positions relative to the amino group, potentially leading to a mixture of isomeric products. mdpi.com The regioselectivity is influenced by both steric and electronic factors. mdpi.com In the case of a 3-substituted aniline like 3-aminophenol, cyclization can theoretically occur at either the C2 or C6 position.
Strategies to enhance yield often focus on optimizing the cyclization conditions. As shown in the table above, careful control of temperature and reaction time is critical to maximize product formation and minimize degradation or side reactions like decarboxylation. ablelab.eu The use of inert, high-boiling solvents can help to maintain a consistent high temperature and facilitate a more efficient cyclization. mdpi.com
Modified Annelation and Cyclization Approaches
Beyond the traditional Gould-Jacobs reaction, other synthetic strategies involving annelation and cyclization have been developed to construct the quinoline ring system of this compound and its analogs.
Intramolecular Cyclization Techniques for Quinoline Ring Formation
Intramolecular cyclization reactions are a powerful tool for the synthesis of heterocyclic compounds, including quinolines. beilstein-journals.orgscielo.br These methods often involve the formation of a key intermediate that already contains the necessary atoms for the quinoline ring, which then undergoes a ring-closing reaction.
One such approach involves the intramolecular cyclization of an appropriately substituted aniline derivative. For instance, a precursor containing an aniline moiety and a three-carbon chain with suitable functional groups can be induced to cyclize to form the quinoline ring. nih.gov A series of 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H- ablelab.eubeilstein-journals.orgthiazeto[3,2-a]quinoline-3-carboxylic acid derivatives were prepared via an intramolecular cyclization reaction. nih.gov
Another example is the electrophilic cyclization of N-(2-alkynyl)anilines, which provides a route to 3-substituted quinolines. nih.gov While not directly producing the 4-hydroxy-3-carboxylic acid moiety, this method demonstrates the utility of intramolecular cyclization for quinoline synthesis and could potentially be adapted.
Multi-component Reactions and Tandem Processes
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinoline derivatives. rug.nl MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the reactants.
While a specific multi-component reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs are applicable to the synthesis of highly substituted quinolines. For example, a three-component reaction of an aniline, an aldehyde, and an activated methylene compound can lead to the formation of a dihydropyridine ring, which can then be oxidized to the corresponding pyridine, a key step in some quinoline syntheses.
Tandem processes, where multiple bond-forming events occur sequentially in a single reaction vessel without isolation of intermediates, also provide an elegant route to quinolines. A one-pot, three-step procedure for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been described, involving a Williamson ether synthesis, hydrolysis, and an intramolecular cyclization. scielo.br
Derivatization Strategies of this compound and its Precursors
Once the core this compound scaffold is synthesized, further derivatization can be carried out to produce a library of analogs with potentially diverse biological activities. The hydroxyl and carboxylic acid functional groups provide convenient handles for modification.
The carboxylic acid at the 3-position can be converted to a variety of functional groups, including esters, amides, and other acid derivatives. nih.govgoogle.com Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. researchgate.net Amide formation can be accomplished by activating the carboxylic acid (e.g., with a coupling agent) and then reacting it with an amine.
The hydroxyl groups at the 4- and 7-positions can also be modified. They can be alkylated to form ethers or acylated to form esters. google.com These modifications can significantly alter the physicochemical properties of the molecule, such as its solubility and lipophilicity.
Table 2: Potential Derivatization Reactions
| Functional Group | Reagent(s) | Product Functional Group |
| 3-Carboxylic acid | Alcohol, Acid catalyst | Ester |
| 3-Carboxylic acid | Amine, Coupling agent | Amide |
| 4- or 7-Hydroxyl | Alkyl halide, Base | Ether |
| 4- or 7-Hydroxyl | Acyl chloride, Base | Ester |
These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this compound analogs.
Esterification and Amidation at the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the quinoline ring is a primary site for chemical modification, readily undergoing esterification and amidation to produce a diverse range of derivatives.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the formation of simple alkyl esters, such as ethyl 4-hydroxyquinoline-3-carboxylate, is a common precursor step in the synthesis of the parent carboxylic acid, which can be achieved by heating the corresponding ester with a base like sodium hydroxide. chemicalbook.comchemicalbook.com More complex esters can be synthesized to modulate the compound's properties. Fischer-Speier esterification conditions, while common, may be low-yielding for certain quinoline carboxylic acids, necessitating alternative methods such as generating a cesium salt of the carboxylic acid followed by reaction with an alkyl halide (e.g., iodomethane). nih.gov
Amidation reactions convert the carboxylic acid into an amide, a key transformation for creating compounds with a wide array of biological activities. nih.gov Standard peptide coupling methods are frequently employed. These methods involve activating the carboxylic acid to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.gov Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. The choice of amine can range from simple alkylamines to more complex anilines or amino acids, allowing for extensive structural diversification. nih.gov
The table below summarizes common conditions for these transformations on related quinoline scaffolds.
| Transformation | Reagents and Conditions | Product Type | Reference |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Alkyl Ester | researchgate.net |
| Esterification | 1. Cesium Carbonate 2. Alkyl Halide (e.g., Iodomethane) | Alkyl Ester | nih.gov |
| Amidation | Amine, DCC, HOBt | Carboxamide | nih.gov |
| Amidation | 1. SOCl₂ or Oxalyl Chloride 2. Amine, Base (e.g., Triethylamine) | Carboxamide | nih.gov |
| Hydrolysis | Aqueous NaOH or KOH, Reflux, then Acidification | Carboxylic Acid | chemicalbook.comchemicalbook.com |
Substituent Introduction at Aromatic Positions (e.g., 7-position)
Introducing substituents onto the benzene ring portion of the this compound scaffold is a key strategy for modifying its electronic and steric properties. The 7-position, occupied by a hydroxyl group in the parent compound, is a common site for substitution in related quinoline structures.
The synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids has been systematically explored. nih.govacs.org These syntheses often start from appropriately substituted anilines. For example, a 3-substituted aniline can be reacted with diethyl ethoxymethylenemalonate followed by thermal cyclization to yield a 7-substituted-4-hydroxyquinoline-3-carboxylic acid ester. google.com A variety of substituents can be introduced at this position, including halogens (e.g., chloro), alkyl, aryl, and alkoxy groups.
One established route to 7-chloro-4-hydroxy-3-quinolinecarboxylic acid involves the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization in a high-boiling solvent like Dowtherm A. google.com This intermediate can then be further modified. The introduction of diverse functionalities often relies on the availability of the corresponding substituted aniline precursors.
The following table presents examples of substituents introduced at the 7-position of the 4-hydroxyquinoline-3-carboxylic acid core and the typical synthetic precursors.
| 7-Substituent | Precursor (Aniline) | Synthetic Method | Reference |
| Chloro (-Cl) | m-Chloroaniline | Reaction with diethyl ethoxymethylenemalonate and thermal cyclization | google.com |
| Fluoro (-F) | m-Fluoroaniline | Gould-Jacobs reaction | nih.gov |
| Methyl (-CH₃) | m-Toluidine | Gould-Jacobs reaction | nih.gov |
| Methoxy (B1213986) (-OCH₃) | m-Anisidine | Gould-Jacobs reaction | nih.gov |
| Trifluoromethyl (-CF₃) | m-(Trifluoromethyl)aniline | Gould-Jacobs reaction | nih.gov |
Hydroxyl Group Functionalization (e.g., Methylation, Etherification)
The two hydroxyl groups at the 4- and 7-positions offer additional sites for synthetic modification through reactions like methylation and etherification. These transformations can alter the molecule's hydrogen-bonding capacity and lipophilicity.
A significant challenge in the functionalization of dihydroxyquinolines is achieving regioselectivity, as reactions can potentially occur at either hydroxyl group. The relative acidity and steric accessibility of the 4-OH and 7-OH groups will influence the reaction outcome. In many quinolone systems, the 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form, which can affect its reactivity. chemrxiv.org
Methylation can be accomplished using standard reagents such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃, NaH). nih.gov Studies on the alkylation of related 4-hydroxy-2-thioxo-quinoline carboxylates have shown that the reaction can proceed at different sites (O, N, or S atoms). nih.govnih.gov For this compound, methylation could potentially yield the 4-methoxy-7-hydroxy, 4-hydroxy-7-methoxy, or 4,7-dimethoxy derivatives, depending on the reaction conditions and the amount of methylating agent used. The choice of base and solvent polarity can significantly influence the product distribution. nih.gov
Etherification , particularly the Williamson ether synthesis, can be used to introduce larger alkyl or aryl groups. This reaction involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. A one-pot protocol involving the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis has been described, demonstrating the feasibility of forming ether linkages at the aromatic portion of the quinoline ring system. researchgate.net This methodology could be adapted for the 7-hydroxy group of the target compound.
| Reaction | Reagents | Potential Product(s) | Reference Principle |
| Methylation | CH₃I, K₂CO₃ or NaH, DMF | 7-methoxy, 4-methoxy, or 4,7-dimethoxy derivatives | nih.govnih.gov |
| Etherification | Alkyl Halide (R-X), Base (e.g., NaH), Aprotic Solvent | 7-alkoxy or 4-alkoxy derivatives | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
While specific green synthesis protocols for this compound are not extensively documented, general green methodologies for the synthesis of the quinoline core are well-established and applicable. zenodo.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional methods like the Skraup or Doebner-von Miller reactions. ijpsjournal.com
Key green strategies for quinoline synthesis include:
Use of Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. Water, in particular, can enhance reaction rates due to hydrophobic effects. tandfonline.com
Catalyst-Free and Solvent-Free Reactions: Performing reactions under thermal conditions without any catalyst or solvent reduces chemical waste and simplifies purification.
Microwave-Assisted Synthesis (MAS): The use of microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner reactions compared to conventional heating. ijpsjournal.com
Use of Recyclable and Green Catalysts: Replacing stoichiometric acid or base catalysts with reusable and non-toxic alternatives. Examples include iron(III) chloride (FeCl₃·6H₂O), which is inexpensive and environmentally benign, and various nanocatalysts that offer high efficiency and can be recovered and reused multiple times. tandfonline.comacs.orgnih.gov
The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group, is a common method for quinoline synthesis that can be adapted to green principles. For the synthesis of this compound, this would involve reacting a 2-amino-4-hydroxy-acetophenone derivative with a malonic acid derivative under green conditions, such as using a reusable catalyst in an aqueous medium.
| Green Approach | Method/Catalyst | Advantages | Reference |
| Benign Solvent | Water | Non-toxic, inexpensive, can enhance reaction rates | tandfonline.com |
| Solvent/Catalyst-Free | Thermal conditions | Reduced waste, simplified workup | |
| Energy Source | Microwave Irradiation | Faster reactions, higher yields, cleaner products | ijpsjournal.com |
| Green Catalyst | FeCl₃·6H₂O | Inexpensive, non-toxic, efficient | tandfonline.com |
| Nanocatalysis | e.g., Magnetic Nanoparticles | High efficiency, easy recovery and reuse | acs.orgnih.gov |
Stereoselective Synthesis of Chiral this compound Analogs (if applicable)
The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, stereoselective synthesis is not applicable to the parent compound itself.
However, the principles of stereoselective synthesis become relevant when preparing analogs of this compound that incorporate one or more chiral centers. Chirality can be introduced by attaching a substituent with a stereocenter to the quinoline core, for example, through esterification or amidation with a chiral alcohol or amine, or by introducing a chiral alkyl or aryl group at one of the aromatic positions.
Should chiral analogs be desired, several established strategies for asymmetric synthesis could be employed:
Use of Chiral Starting Materials: A straightforward approach is to use enantiomerically pure starting materials. For instance, amidation of the carboxylic acid with a chiral amine would lead to a diastereomeric mixture if the product contained another stereocenter, or a single enantiomer if it were the only chiral element.
Asymmetric Catalysis: Chiral catalysts can be used to control the stereochemical outcome of a reaction. For example, asymmetric hydrogenation of a suitable prochiral precursor could establish a stereocenter on a side chain. This is a powerful method for producing optically active carboxylic acids and their derivatives. mdpi.com
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
While direct examples for the this compound scaffold are scarce, the synthesis of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives highlights the interest in chiral analogs of related heterocyclic systems. mdpi.com The development of such chiral molecules often relies on methods like the Petasis reaction or Pomeranz–Fritsch–Bobbitt cyclization, adapted to control stereochemistry.
Advanced Molecular Characterization and Structural Elucidation
Vibrational Spectroscopic Analysis of 4,7-Dihydroxyquinoline-3-carboxylic acid
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound. sigmaaldrich.com For this compound, these methods reveal characteristic vibrations of the quinoline (B57606) core, hydroxyl groups, and the carboxylic acid moiety.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups and bond vibrations. mdpi.com
For this compound, the FT-IR spectrum is expected to be characterized by several key absorption bands. The O-H stretching vibrations of the two hydroxyl groups and the carboxylic acid would appear as a broad band in the high-frequency region, typically between 2500 and 3500 cm⁻¹. researchgate.net The C=O stretching vibration of the carboxylic acid is a strong and sharp band expected around 1700-1725 cm⁻¹. nih.gov The aromatic C=C and C=N stretching vibrations of the quinoline ring system would produce a series of bands in the 1400-1650 cm⁻¹ region. heteroletters.org Bending vibrations for C-H and O-H bonds would be observed at lower frequencies.
Table 1: Predicted FT-IR Spectral Data for this compound (Based on data from analogous quinoline structures)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 2500 (broad) | O-H stretch | Hydroxyl and Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1725 - 1700 | C=O stretch | Carboxylic Acid |
| 1650 - 1500 | C=C and C=N stretch | Quinoline Ring |
| 1450 - 1300 | O-H bend | Carboxylic Acid and Phenol |
| 1300 - 1000 | C-O stretch | Carboxylic Acid and Phenol |
| 900 - 675 | C-H out-of-plane bend | Aromatic |
Fourier Transform Raman (FT-Raman) Spectroscopy Studies
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. iosrjournals.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would provide additional structural information. The symmetric stretching vibrations of the quinoline ring are expected to produce strong Raman signals. While O-H stretching vibrations are typically weak in Raman spectra, the C=O stretch of the carboxylic acid should be observable.
Table 2: Predicted FT-Raman Spectral Data for this compound (Based on data from analogous quinoline structures)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1700 - 1680 | C=O stretch | Carboxylic Acid |
| 1620 - 1550 | Ring stretching | Quinoline Ring |
| 1400 - 1300 | Ring stretching | Quinoline Ring |
| 1050 - 950 | Ring breathing | Quinoline Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional (¹H, ¹³C) NMR Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton. The aromatic protons on the quinoline ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns determined by the electronic effects of the hydroxyl and carboxylic acid groups. researchgate.netuncw.edu The proton of the carboxylic acid is expected to be a broad singlet at a very downfield position, often above 10 ppm. researchgate.net The protons of the two hydroxyl groups would also appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. researchgate.net The carbons of the quinoline ring would resonate in the 110-160 ppm region. tsijournals.com The chemical shifts of the carbons bearing the hydroxyl groups (C4 and C7) would be significantly shifted downfield due to the deshielding effect of the oxygen atoms.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Based on theoretical calculations and data from analogous structures)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~8.8 - 9.2 (s) | ~145 - 150 |
| 3 | - | ~110 - 115 |
| 4 | - | ~170 - 175 |
| 5 | ~7.5 - 7.8 (d) | ~115 - 120 |
| 6 | ~7.0 - 7.3 (dd) | ~120 - 125 |
| 7 | - | ~160 - 165 |
| 8 | ~8.0 - 8.3 (d) | ~105 - 110 |
| 4a | - | ~140 - 145 |
| 8a | - | ~125 - 130 |
| COOH | ~11.0 - 13.0 (br s) | ~165 - 175 |
| 4-OH | variable (br s) | - |
| 7-OH | variable (br s) | - |
Two-Dimensional (COSY, HMQC, HMBC) NMR Spectroscopy
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons on the benzene (B151609) ring portion of the quinoline system (e.g., between H5 and H6, and between H6 and H8 if H8 were present and coupled).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the protonated carbons of the quinoline ring (C2, C5, C6, and C8).
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
For this compound, the UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic quinoline system and the carbonyl group. The extensive conjugation in the quinoline ring system will result in strong π → π* absorptions at longer wavelengths compared to simpler aromatic systems. The presence of the hydroxyl groups as auxochromes will likely cause a bathochromic (red) shift of the absorption maxima. The n → π* transition of the carbonyl group is also expected, though it is typically weaker than the π → π* transitions.
Table 4: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound (Based on data from analogous quinoline structures)
| Wavelength Range (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
| ~220 - 260 | High | π → π | Quinoline Ring |
| ~270 - 320 | Moderate to High | π → π | Quinoline Ring |
| ~330 - 380 | Moderate | π → π | Extended Conjugated System |
| ~300 - 350 | Low | n → π | Carboxylic Carbonyl |
X-ray Crystallographic Studies of this compound and its Derivatives
X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been instrumental in understanding the structural nuances of quinoline-3-carboxylic acid derivatives, providing insights into their solid-state conformation and packing.
Crystal Structure Determination and Polymorphism
The crystal structures of several derivatives of this compound have been successfully determined. For instance, the crystal structure of 7-ethoxyl-6,8-difluoro-4-oxo-1-phenyl-1,4-dihydro-quinoline-3-carboxylic acid was resolved, providing detailed atomic coordinates and displacement parameters. researchgate.net This compound crystallizes in the triclinic space group P-1. researchgate.net
Another derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, was found to crystallize in the monoclinic P21/n space group, with a single molecule in the asymmetric unit. nuph.edu.uanih.gov The determination of these crystal structures relies on the diffraction pattern produced when X-rays are passed through a single crystal of the material. The resulting data allows for the calculation of electron density maps, from which the positions of individual atoms can be inferred.
Models for theoretical studies of quinolone carboxylic acid derivatives are often based on their crystal structures deposited in the Cambridge Crystallographic Data Centre (CCDC). mdpi.com While polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in active pharmaceutical ingredients, the available literature for this compound and its immediate derivatives does not provide extensive studies on this specific aspect.
Table 1: Crystallographic Data for Selected Quinoline-3-Carboxylic Acid Derivatives
| Compound Name | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 7-ethoxyl-6,8-difluoro-4-oxo-1-phenyl-1,4-dihydro-quinoline-3-carboxylic acid | C₁₈H₁₃F₂NO₄ | Triclinic | P-1 | researchgate.net |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | C₂₄H₂₆N₂O₄S | Monoclinic | P21/n | nuph.edu.uanih.gov |
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of quinoline-3-carboxylic acid derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonds playing a crucial role. These interactions dictate the physical properties of the compounds. The strength of intermolecular forces generally follows the order: ionic bonds > hydrogen bonding > dipole-dipole interactions > dispersion forces. masterorganicchemistry.com
In the crystalline phase of quinolone carboxylic acid derivatives, various types of hydrogen bonds are observed. These can include intramolecular O–H···O hydrogen bonds, as well as intermolecular N–H···O and C–H···O hydrogen bonds. mdpi.com For example, in one derivative, the oxygen atom from the carbonyl group of the carboxylic moiety acts as a proton acceptor in an N–H···O intermolecular hydrogen bond. mdpi.com
The analysis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate revealed the presence of very weak non-classical C—H⋯O hydrogen bonds. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions. For this derivative, the analysis showed that H⋯O/O⋯H contacts accounted for approximately 20% of the Hirshfeld surface area, while C⋯H/H⋯C contacts made up around 17%, and H⋯H contacts were the most significant at 54.3%. nih.gov
Table 2: Summary of Intermolecular Interactions in Quinoline Carboxylic Acid Derivatives
| Interaction Type | Description | Significance | Reference |
|---|---|---|---|
| Intramolecular O-H···O | Hydrogen bond within the same molecule, often involving the carboxylic acid and a nearby keto group. | Stabilizes the molecular conformation. | mdpi.com |
| Intermolecular N-H···O | Hydrogen bond between a nitrogen donor and an oxygen acceptor of neighboring molecules. | Contributes significantly to crystal packing. | mdpi.com |
| Intermolecular C-H···O | Weak hydrogen bond between a carbon donor and an oxygen acceptor. | Provides additional stabilization to the crystal lattice. | nih.govmdpi.com |
| Dispersion Forces | Non-directional attractive forces arising from temporary fluctuations in electron density. | Decisive factor in the stability of intermolecular interactions, especially in stacked aromatic systems. | mdpi.com |
Mass Spectrometry for Molecular Composition Verification
Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, which allows for the confirmation of a compound's molecular weight and elemental composition.
For the related compound, 4-Quinolone-3-carboxylic acid (C₁₀H₇NO₃), the exact mass is reported as 189.042593085 Da. nih.gov This high-resolution mass measurement is critical for unambiguously verifying the molecular formula of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is one of the methods used to obtain mass spectra for such compounds. nih.gov
The Human Metabolome Database (HMDB) provides mass spectrometry data for similar compounds, such as Quinoline-4-carboxylic acid, listing its monoisotopic molecular weight as 173.047678469. hmdb.ca While direct mass spectrometry data for this compound is not prominently available in the search results, the analysis of its derivatives and related structures underscores the utility of this technique. For instance, the structures of newly synthesized heterocycles fused onto 4-oxoquinoline-3-carboxylic acid are often confirmed using High-Resolution Mass Spectrometry (HRMS) alongside NMR and IR spectroscopy. researchgate.net
Table 3: Mass Spectrometry Data for Related Quinolone Carboxylic Acids
| Compound Name | Molecular Formula | Average Molecular Weight (g/mol) | Monoisotopic/Exact Mass (Da) | Reference |
|---|---|---|---|---|
| 4-Quinolone-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 189.042593085 | nih.gov |
| Quinoline-4-carboxylic acid | C₁₀H₇NO₂ | 173.171 | 173.047678469 | hmdb.ca |
Computational and Theoretical Studies of 4,7 Dihydroxyquinoline 3 Carboxylic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 4,7-Dihydroxyquinoline-3-carboxylic acid at the molecular level. These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com
Geometry optimization is a critical first step in computational studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline (B57606) derivatives, DFT calculations are used to determine key bond lengths, bond angles, and dihedral angles. iosrjournals.org
Table 1: Selected Optimized Geometrical Parameters for a Quinoline Carboxylic Acid Derivative (7-chloro-4-hydroxy-3-quinolinecarboxylic acid) (Note: Data is for a related compound and serves as an illustrative example.)
| Parameter | Bond Length (Å) - B3LYP/6-31+G(d,p) | Bond Angle (°) - B3LYP/6-31+G(d,p) |
| N1-C2 | 1.374 | - |
| C2-C3 | 1.413 | - |
| C3-C4 | 1.404 | - |
| C4-C13 | - | 180.0 (Dihedral Angle N10-C3-C4-C5) |
| C=O | 1.233 | - |
| O-H | 0.960 | - |
| C1-C2-H8 | - | 120.7 |
| C1-C6-C5 | - | 119.6 |
Source: Adapted from theoretical calculations on related quinoline structures. iosrjournals.orgbhu.ac.inresearchgate.net
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. nih.govarxiv.org
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For quinoline derivatives, the HOMO is often localized over the quinoline ring system, while the LUMO may be distributed over the entire molecule, including the carboxylic acid substituent. ijcce.ac.ir The addition of a carboxylic acid group can significantly affect the HOMO-LUMO gap and the relative stability of different redox forms of the molecule. arxiv.org
Table 2: Frontier Molecular Orbital Energies for a Related Quinoline Derivative (Note: Values are illustrative and based on calculations for similar quinoline structures.)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Source: Adapted from quantum chemical calculations on quinoline derivatives. nih.govarxiv.orgijcce.ac.ir
Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of the molecule. The calculated frequencies are then correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.gov To improve the agreement between theoretical and experimental results, calculated frequencies are often scaled by a specific factor (e.g., 0.9669 for DFT/B3LYP/6-311G(dp)). dergipark.org.tr
Key vibrational modes for this compound would include:
O-H Stretching: The hydroxyl groups and the carboxylic acid group will exhibit characteristic O-H stretching vibrations. H-bonded O-H stretching is typically observed as a broad band in the experimental spectrum. ijcce.ac.ir
C=O Stretching: The carbonyl group of the carboxylic acid has a strong, characteristic stretching vibration, typically found in the range of 1690–1750 cm⁻¹. ijcce.ac.irnih.gov
C-N and C-C Stretching: Vibrations associated with the quinoline ring structure occur at specific frequencies. researchgate.net
Quinoline Ring Vibrations: The entire quinoline scaffold gives rise to a series of characteristic skeletal vibrations.
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes. nih.govresearchgate.net
Table 3: Selected Vibrational Frequencies for a Quinoline Carboxylic Acid Derivative (Note: Frequencies are illustrative and based on data for related compounds.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3312 | 3249 |
| C-H Stretch (Aromatic) | 3067 | 3063 |
| C=O Stretch (Carboxylic) | 1695 | 1751 |
| C=C/C=N Stretch (Ring) | 1568 | 1563 |
| C-O Stretch | 1285 | 1281 |
Source: Adapted from spectroscopic and DFT studies on quinoline derivatives. researchgate.netnih.govijcce.ac.ir
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. bhu.ac.in
Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically associated with electronegative atoms (like oxygen). These are the most likely sites for electrophilic attack.
Blue Regions: Indicate areas of low electron density and positive electrostatic potential, usually around hydrogen atoms. These are susceptible to nucleophilic attack.
Green Regions: Represent areas of neutral or zero potential.
For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the hydroxyl and carboxylic acid groups, identifying them as hydrogen bond acceptors and sites for interaction with positive centers. Positive potential (blue) would be localized on the hydrogen atoms of the hydroxyl and carboxylic acid groups, indicating their role as hydrogen bond donors. bhu.ac.innih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). nih.govnih.gov These interactions, known as hyperconjugative interactions, are crucial for understanding molecular stability.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. mdpi.com
For quinoline derivatives, docking studies have been performed against various targets, including kinases and enzymes involved in disease pathways. mdpi.commdpi.com In these simulations, this compound would be docked into the active site of a target protein. The analysis focuses on:
Binding Affinity: A score (often in kcal/mol) that estimates the strength of the ligand-protein interaction. A more negative score indicates a stronger binding.
Binding Mode: The specific orientation and conformation of the ligand within the active site.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein.
For example, the hydroxyl and carboxylic acid groups of this compound are prime candidates for forming hydrogen bonds with polar residues in a protein's active site, while the quinoline ring can engage in hydrophobic or π-stacking interactions. nih.govnih.gov
Table 4: Illustrative Molecular Docking Results for a Quinoline Derivative (Note: This table is a hypothetical example to illustrate typical docking data.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| ATM Kinase | -8.5 | LYS2548, ASP2923 | Hydrogen Bond |
| DNA-PKcs | -7.9 | GLN2640, ILE2900 | Hydrogen Bond, Hydrophobic |
| Oxidoreductase (3HB5) | -9.2 | SER145, TYR159 | Hydrogen Bond, π-π Stacking |
Source: Adapted from molecular docking studies on various quinoline derivatives. mdpi.commdpi.com
Ligand-Protein Binding Site Analysis
Ligand-protein binding site analysis is a crucial first step in understanding the mechanism of action of a potential drug molecule. This process involves identifying the specific location on a target protein, known as the binding site or active site, where the ligand can interact. Computational tools are used to predict and analyze the amino acid residues that form this pocket and the types of non-covalent interactions that stabilize the ligand.
For quinoline-based compounds, binding is often facilitated by a combination of interactions:
Hydrogen Bonds: The carboxylic acid and hydroxyl groups on this compound are potent hydrogen bond donors and acceptors. These groups can form strong, directional interactions with polar amino acid residues (such as serine, threonine, or glutamine) and the protein backbone. nih.gov The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic quinoline ring system can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine within the binding pocket. mdpi.com
Pi-Pi Stacking: The planar aromatic structure of the quinoline core allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Electrostatic Interactions: The deprotonated carboxylate group can form salt bridges or strong electrostatic interactions with positively charged residues like arginine and lysine. nih.gov
In-silico studies on related quinoline-3-carboxylic acid derivatives have shown that the carbonyl group at the 2nd position can act as a hydrogen bond donor/acceptor for nucleic acid bases like adenine (B156593) and guanine, suggesting DNA as a potential target. nih.gov The analysis of these interactions helps in understanding why a ligand binds to a specific protein and provides a basis for designing new molecules with improved affinity and selectivity. mdpi.com
Prediction of Binding Affinity and Pose
Molecular docking is a computational technique used to predict the preferred orientation (the "pose") and binding affinity of one molecule to another when they form a stable complex. ijprajournal.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a protein target to identify potential leads. nih.gov
The process involves placing the ligand (e.g., this compound) into the binding site of a target protein and evaluating the interaction energy for many different possible orientations. This evaluation is performed by a "scoring function," which calculates a score representing the predicted binding affinity, often expressed in kcal/mol. nih.gov A more negative score typically indicates a stronger predicted binding interaction.
Table 1: Example of Predicted Binding Affinities for Quinoline Derivatives against Various Protein Targets
| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference(s) |
|---|---|---|---|
| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Mpro | -7.8 | nih.gov |
| Indolo[2,3-b]quinoline Conjugate 2 | Topoisomerase II-DNA Complex | -9.3 (Calculated Gibbs Free Energy) | mdpi.com |
| Thiopyrano[2,3-b]quinoline Derivative | Anticancer Protein CB1a | -6.1 | nih.gov |
This table presents data for structurally related compounds to illustrate the application of molecular docking. The values are not for this compound itself.
The predicted pose reveals the precise 3D arrangement of the ligand within the binding site, showing which atoms are involved in specific hydrogen bonds or other interactions, thus corroborating the binding site analysis. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netchemrxiv.org These simulations provide detailed information on the conformational changes and stability of molecules and their complexes, offering a dynamic picture that complements the static view from molecular docking. researchgate.net
Protein-Ligand Complex Stability and Dynamics
After a ligand is docked into a protein's binding site, MD simulations are used to assess the stability of the resulting complex. researchgate.net The simulation tracks the movements of both the protein and the ligand over time, providing insights into how they adjust to each other. mdpi.com Key metrics are used to analyze the stability of the complex:
Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the protein-ligand complex over time from a reference structure (usually the initial docked pose). A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains stably bound. mdpi.comresearchgate.net
Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand binding or protein function. researchgate.net
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation. The persistence of key hydrogen bonds indicates a stable interaction.
Table 2: Representative Data from MD Simulation Stability Analysis
| Metric | Description | Typical Stable Value Range | Reference(s) |
|---|---|---|---|
| Protein RMSD | Measures the deviation of the protein backbone from the starting structure. | 1-3 Å | mdpi.com |
| Ligand RMSD | Measures the deviation of the ligand from its initial docked pose within the binding site. | < 2.5 Å | mdpi.com |
| RMSF | Measures the flexibility of individual amino acid residues. | Varies; higher for loop regions, lower for stable secondary structures. | researchgate.net |
This table provides typical value ranges observed in MD simulations of protein-ligand complexes and is for illustrative purposes.
These simulations can confirm whether a binding pose predicted by docking is stable or if the ligand is likely to dissociate from the binding site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Development of Predictive Models for Biological Activity
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is collected. For these compounds, a large number of "molecular descriptors" are calculated. These descriptors are numerical values that represent various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govtsijournals.com For example, a study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, which are structurally very similar to the target compound, found that their ability to inhibit cellular respiration was linearly related to the hydrophobicity (π) of the substituent. acs.org
A robust QSAR model must be validated to ensure it can accurately predict the activity of new, untested compounds. tsijournals.com Once validated, the model can be used to:
Predict the biological activity of newly designed compounds before they are synthesized.
Understand which structural features are most important for activity, guiding the design of more potent molecules. nih.gov
Screen large virtual libraries to prioritize compounds for synthesis and testing.
QSAR models for quinoline derivatives have been successfully developed to predict activity against various targets, including cancer cells and P-glycoprotein. nih.gov These models demonstrate that properties like steric bulk, electronic effects, and hydrogen bonding capability are often key contributors to the biological activity of this class of compounds.
Identification of Key Structural Descriptors
The characterization of a molecule's behavior at a quantum level is achieved through the calculation of various molecular or "quantum chemical" descriptors. These descriptors emerge from the solutions of the Schrödinger equation, approximated through methods like Density Functional Theory (DFT), and provide a quantitative basis for understanding the molecule's structure-activity relationships. For quinoline derivatives, these descriptors are crucial in predicting their biological and chemical activities. mdpi.comnih.gov
Key structural descriptors for this compound encompass a range of electronic and topological properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electrostatic potential, and various thermodynamic and electronic properties.
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO and LUMO, collectively known as frontier molecular orbitals, are central to understanding a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The spatial distribution and energy levels of these orbitals are critical in predicting how the molecule will interact with other chemical species. For instance, the HOMO is associated with the molecule's capacity for nucleophilic attack, while the LUMO is indicative of its susceptibility to electrophilic attack.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a significant descriptor of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution within a molecule. It illustrates the regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and binding with biological targets. For quinoline derivatives, the ESP can highlight the reactive sites, such as the nitrogen atom in the quinoline ring and the oxygen atoms of the hydroxyl and carboxylic acid groups.
Quantitative Structure-Activity Relationship (QSAR) Descriptors: In the context of drug design and medicinal chemistry, QSAR studies correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties. For quinoline carboxylic acids, key descriptors often include:
Lipophilicity (log P or π): This describes the molecule's affinity for a non-polar environment and is crucial for its ability to cross biological membranes.
Molar Refractivity (MR): This parameter relates to the volume of the molecule and its polarizability.
Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) and is a good predictor of a molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration.
Below are tables detailing the types of computational descriptors that are central to the theoretical study of this compound, along with a list of all compound names mentioned in this article.
Table 1: Key Quantum Chemical Descriptors
| Descriptor | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
| Electrostatic Potential | Distribution of charge on the molecule's surface; predicts sites for electrostatic interactions. |
| Dipole Moment | Measure of the overall polarity of the molecule. |
Table 2: Important QSAR Physicochemical Descriptors
| Descriptor | Significance |
| Lipophilicity (log P) | Partition coefficient between octanol (B41247) and water; predicts membrane permeability. |
| Molar Refractivity (MR) | A measure of the volume and polarizability of the molecule; relates to binding interactions. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts drug transport properties. |
| Hydrogen Bond Donors | Number of hydrogen atoms attached to electronegative atoms (O, N). |
| Hydrogen Bond Acceptors | Number of electronegative atoms (O, N) with lone pairs. |
Structure Activity Relationship Sar and Mechanistic Exploration
Elucidation of Structural Features Governing Molecular Interactions
The biological activity of 4,7-dihydroxyquinoline-3-carboxylic acid and its analogues is highly dependent on its key structural components: the hydroxyl groups on the quinoline (B57606) ring and the carboxylic acid moiety at the 3-position.
The hydroxyl groups, particularly the one at the C-4 position, are crucial for the biological activity of this class of compounds. The 4-hydroxy group exists in tautomeric equilibrium with its 4-keto form (4-quinolone), and this keto-enol functionality is a cornerstone of its molecular interactions. For instance, in the context of antimalarial activity, the conversion of the 4-keto group to a 4-methoxy group resulted in a two- to three-fold decrease in potency, underscoring the importance of this moiety for activity. nih.gov Similarly, the 4-hydroxy-2-quinolone fragment has been identified as essential for the inhibition of DNA Gyrase B. nih.gov This highlights the critical role of the hydroxyl/keto group in forming key interactions within enzyme active sites.
The carboxylic acid at the C-3 position is a fundamental feature for the mechanism of action against several key enzyme targets. This group, in conjunction with the adjacent C-4 keto/hydroxyl group, forms a critical metal-chelating pharmacophore. nih.govacs.org This "keto acid" region is vital for inhibiting bacterial DNA gyrase by chelating a magnesium ion (Mg²⁺), which in turn mediates binding to the enzyme through a water-metal ion bridge. nih.gov The importance of the C-3 substituent is also seen in antimalarial quinolones, where replacing a 3-carboxyl ester with a 3-carboxylic acid was found to abolish activity, indicating that while the core scaffold is important, the specific nature of the C-3 substituent is critical for certain targets. nih.gov In the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate of the quinoline core is shown to be vital, forming a salt bridge and hydrogen bond interactions with key residues in the enzyme's binding pocket. nih.gov
Substitutions on the quinoline ring system, especially at the C-7 position, significantly modulate the activity and selectivity of these compounds. Research on 7-substituted 4-hydroxyquinoline-3-carboxylic acids has shown that the nature of the substituent at C-7 has a profound impact on biological activity. For example, in the inhibition of malate (B86768) dehydrogenase, the inhibitory concentration is linearly related to the molar refractivity (MR) of the C-7 substituent, while inhibition of Ehrlich ascites cells is linearly related to the substituent's lipophilicity (pi). nih.gov Lipophilic congeners with substitutions at the C-7 position demonstrate a clear specificity for inhibiting mitochondrial malate dehydrogenase. acs.org Modifications at the C-7 and C-8 positions have also been shown to have a significant influence on the anti-HIV-1 potency of related 4-quinolone derivatives. nih.gov As previously mentioned, modification at the C-4 position, such as converting the hydroxyl to a methoxy (B1213986) group, can lead to a decrease in activity. nih.gov
Investigation of Molecular Targets and Binding Mechanisms
The this compound core and its derivatives interact with a range of molecular targets, primarily through enzyme inhibition and receptor modulation.
DNA gyrase: Quinolones are well-known inhibitors of bacterial DNA gyrase, a type II topoisomerase. nih.gov The mechanism involves the stabilization of the enzyme-DNA complex, leading to a halt in DNA replication. The binding is mediated through a water-metal ion bridge, where the C-3 carboxylic acid and C-4 keto group chelate a non-catalytic Mg²⁺ ion. nih.gov This complex then forms hydrogen bonds with key residues in the GyrA subunit of the enzyme, such as Serine-83 and Aspartate-87. nih.gov Mutations in these residues are a common source of drug resistance. nih.gov The 4-hydroxyquinolone scaffold is also implicated in inhibiting the GyrB subunit, where it is predicted to form hydrogen bonds with residues like Arginine-84 and Arginine-144. nih.gov
HIV-1 integrase: The 4-quinolone-3-carboxylic acid motif is a recognized scaffold for the development of inhibitors against HIV-1 integrase. nih.govnih.gov These compounds target the strand transfer step of the viral integration process, preventing the insertion of viral DNA into the host genome. nih.govchemicalbook.com The development of these inhibitors often involves modifying substituents on the condensed benzene (B151609) ring of the quinolone structure to optimize potency. nih.govnih.gov
Malate Dehydrogenase: A series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids have been specifically designed and evaluated as inhibitors of malate dehydrogenase (MDH), a key enzyme in cellular respiration. nih.gov Correlation analysis has demonstrated that the inhibition of MDH is directly related to the molar refractivity (a measure of volume and polarizability) of the substituent at the C-7 position. nih.gov Further studies have distinguished between the inhibition of cytoplasmic and mitochondrial MDH, with more lipophilic compounds showing greater specificity for the mitochondrial enzyme. acs.org This suggests that the properties of the C-7 substituent can be tuned to target specific enzyme isoforms. nih.govacs.org
Inhibitory Activity of 7-Substituted 4-Hydroxyquinoline-3-Carboxylic Acids
Correlation of physicochemical parameters of C-7 substituents with the inhibition of malate dehydrogenase (MDH) and Ehrlich ascites cell respiration. Data reflects the relationship between the substituent's properties and biological activity.
| Target | Correlating Physicochemical Parameter | Relationship | Reference |
|---|---|---|---|
| Malate Dehydrogenase (MDH) | Molar Refractivity (MR) | Inhibition is linearly related to MR | nih.gov |
| Ehrlich Ascites Cell Respiration | Lipophilicity (π) | Inhibition is linearly related to π | nih.gov |
| Mitochondrial MDH | Lipophilicity | Lipophilic congeners show specificity | acs.org |
While the carboxylic acid form is key for enzyme inhibition, derivatives of the 4-quinolone-3-carboxylic acid scaffold, specifically the 3-carboxamides , have been extensively investigated as modulators of cannabinoid receptors. nih.gov These derivatives are potent and selective ligands for the cannabinoid-2 (CB2) receptor, which is involved in modulating immune cell migration and cytokine release. nih.govcaymanchem.com
Depending on the specific substitutions, these 4-quinolone-3-carboxamides can act as either agonists or inverse agonists at the CB2 receptor. nih.govucl.ac.be The development of these compounds aims to improve physicochemical properties like water solubility while maintaining high affinity for the CB2 receptor. nih.gov For example, shifting from a 4-quinolone to a 4-hydroxy-2-quinolone structure led to a novel class of CB2 ligands with nanomolar affinity and high selectivity over the CB1 receptor. nih.gov
Activity of 4-Quinolone-3-Carboxamide Derivatives at Cannabinoid Receptors
Binding affinity (Ki) and selectivity of representative 4-quinolone derivatives for human CB1 and CB2 receptors. Note that these compounds are 3-carboxamides, not 3-carboxylic acids.
| Compound Type | Modification | CB2 Receptor Affinity (Ki) | Selectivity (CB1/CB2) | Reference |
|---|---|---|---|---|
| 4-Quinolone-3-carboxamide | Lead Compound | 0.8 nM | >1000 | nih.gov |
| 4-Quinolone-3-carboxamide | Basic side-chain for solubility | 60 nM | N/A | nih.gov |
| 4-Hydroxy-2-quinolone-3-carboxamide | Scaffold Hop | < 1 nM | >1300 | nih.gov |
Metal Chelation Role in Biological Activity
The this compound molecule possesses functional groups strategically positioned for the chelation of metal ions, a property that is frequently associated with the biological activities of quinoline derivatives. The 4-hydroxyl group and the 3-carboxylic acid group can form a stable five-membered ring with a metal ion. Additionally, the 7-hydroxyl group can participate in coordinating with metal ions, potentially leading to the formation of more complex coordination compounds.
The ability of quinoline derivatives to chelate metal ions is a well-established mechanism for their biological action. For instance, 8-hydroxyquinoline (B1678124) and its derivatives are known to exert their antimicrobial and anticancer effects through metal chelation. researchgate.nettandfonline.com The chelation of essential metal ions, such as iron, copper, and zinc, can disrupt crucial biological processes in pathogenic organisms or cancer cells. researchgate.net The formation of a metal complex can alter the lipophilicity of the molecule, facilitating its transport across cell membranes. Once inside the cell, the complex can either deliver the metal ion to a target site, leading to oxidative stress and cellular damage, or sequester the metal ion, depriving essential enzymes of their metallic cofactors. tandfonline.com
In the case of this compound, the presence of two hydroxyl groups in addition to the carboxylic acid suggests a strong potential for metal chelation. The specific geometry and electronic properties of the resulting metal complexes would be dependent on the coordinated metal ion and the physiological pH, which influences the protonation state of the functional groups. The biological ramifications of this chelation are an active area of research, with the potential for developing novel therapeutic agents that target metal-dependent pathways in diseases.
Table 1: Potential Metal Chelation Sites of this compound
| Functional Group | Position | Potential Role in Chelation |
|---|---|---|
| Carboxylic Acid | 3 | Primary binding site, forming a stable chelate ring with the 4-hydroxyl group. |
| Hydroxyl | 4 | Primary binding site, participating in chelate ring formation with the 3-carboxylic acid. |
| Hydroxyl | 7 | Secondary binding site, potentially coordinating with the metal ion to enhance complex stability. |
Mechanistic Studies of Chemical Reactivity
The chemical reactivity of this compound is characterized by the interplay of its electron-rich aromatic system and the acidic and redox-active functional groups.
The dihydroxy-substituted quinoline ring of this compound is susceptible to oxidation. The presence of two electron-donating hydroxyl groups increases the electron density of the aromatic system, making it more prone to oxidation compared to unsubstituted quinoline. Oxidation of dihydroxy-substituted aromatic compounds can proceed via electron transfer mechanisms, often leading to the formation of quinone-like structures. researchgate.net Such quinones are known to be reactive species that can participate in various cellular processes, including the generation of reactive oxygen species (ROS). nih.gov
The oxidation of similar hydroxyquinoline derivatives, such as 8-hydroxyquinoline, has been studied in the context of their biological activity. researchgate.net These studies suggest that the oxidation process can be catalyzed by metal ions, such as copper and iron, which can be chelated by the molecule itself. This redox cycling of the metal-ligand complex can lead to the continuous production of ROS, contributing to the cytotoxic effects observed for some hydroxyquinoline derivatives. While specific studies on the oxidation of this compound are limited, it is plausible that it could undergo similar metal-catalyzed oxidation and participate in electron transfer reactions, which may be a key component of its biological mechanism of action.
The biological activity of this compound is highly dependent on the pH of its environment, as this determines the protonation state of its ionizable functional groups: the two hydroxyl groups and the carboxylic acid. The pKa values of these groups dictate the charge of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological macromolecules.
Tautomerism, the interconversion of constitutional isomers, is a key feature of the 4-hydroxyquinoline (B1666331) scaffold and can significantly influence the biological activity of this compound.
Keto-Enol Tautomerism: The 4-hydroxyquinoline moiety can exist in equilibrium with its keto tautomer, 4-oxo-1,4-dihydroquinoline. masterorganicchemistry.com This keto-enol tautomerism is a fundamental property of many heterocyclic compounds and can have a profound impact on their chemical and biological properties. researchgate.netlibretexts.org The equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms can be influenced by the solvent, pH, and the presence of other substituents on the quinoline ring. The two tautomers have different hydrogen bonding capabilities, lipophilicity, and electronic distributions, which can lead to differential binding affinities for biological targets. frontiersin.org For many biologically active 4-hydroxyquinoline derivatives, it is the keto tautomer that is recognized by the target enzyme or receptor.
Lactam-Lactim Tautomerism: In addition to keto-enol tautomerism, the presence of the hydroxyl group at the 7-position and the quinoline nitrogen allows for the possibility of lactam-lactim tautomerism. The lactam form would feature a carbonyl group at position 7, while the lactim form retains the hydroxyl group. The relative stability of these tautomers can be influenced by aromaticity and solvent effects. nih.govresearchgate.net The different tautomeric forms present distinct pharmacophoric features, which can be critical for molecular recognition by biological systems. The ability of this compound to exist in multiple tautomeric forms adds to its chemical complexity and may contribute to a broader spectrum of biological activities.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-Hydroxyquinoline |
| Iron |
| Copper |
| Zinc |
Coordination Chemistry of 4,7 Dihydroxyquinoline 3 Carboxylic Acid and Its Metal Complexes
Ligand Properties and Coordination Modes of 4,7-Dihydroxyquinoline-3-carboxylic acid
This compound is a heterocyclic compound featuring a quinoline (B57606) backbone substituted with two hydroxyl groups and a carboxylic acid group. These functional groups play a crucial role in its ability to coordinate with metal ions.
Chelating Capabilities of Hydroxyl and Carboxylic Acid Groups
The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the this compound molecule are primary sites for metal chelation. The deprotonation of the carboxylic acid and phenolic hydroxyl groups results in anionic oxygen donors that can form strong coordinate bonds with metal centers. The nitrogen atom within the quinoline ring also possesses a lone pair of electrons and can act as a donor atom. scirp.orgresearchgate.net The spatial arrangement of these groups allows for the formation of stable chelate rings, typically five- or six-membered, which enhances the thermodynamic stability of the resulting metal complexes. This chelation is a common feature among hydroxyquinoline and quinoline-carboxylic acid derivatives.
Multidentate Binding Potential
Due to the presence of the quinoline nitrogen, the two hydroxyl oxygens, and the two oxygens of the carboxylic acid group, this compound has the potential to act as a multidentate ligand. Depending on the metal ion's size, charge, and coordination preferences, as well as the reaction conditions, the ligand can adopt various coordination modes. It can function as a bidentate, tridentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear complexes. For instance, similar quinoline carboxylic acid ligands have been shown to exhibit a variety of coordination modes, including single tooth, multi-tooth, and bridging. cjsc.ac.cn
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Transition Metal Complexes (e.g., Mn(II), Co(II), Cd(II), Ag(I))
Complexes of transition metals such as manganese(II), cobalt(II), cadmium(II), and silver(I) with quinoline-based ligands have been synthesized and studied. researchgate.netresearchgate.net While specific synthetic procedures for this compound complexes are not widely reported in publicly available literature, general methods involve reacting the ligand with the corresponding metal salts in a suitable solvent, often with the application of heat to facilitate the reaction. researchgate.net The stoichiometry of the resulting complexes, such as 1:2 (metal:ligand), is a common observation for divalent metal ions with similar bidentate quinoline ligands. scirp.orgscirp.org
Table 1: Anticipated Properties of Transition Metal Complexes with this compound (Based on Analogous Compounds)
| Metal Ion | Potential Coordination Geometry | Expected Stoichiometry (M:L) |
| Mn(II) | Octahedral | 1:2 |
| Co(II) | Octahedral | 1:2 |
| Cd(II) | Tetrahedral or Octahedral | 1:2 |
| Ag(I) | Linear or Tetrahedral | 1:1 or 1:2 |
Note: This data is predictive and based on the behavior of similar quinoline-based ligands.
Lanthanide and Actinide Complexes
Lanthanide ions are known to form coordination complexes with hydroxyquinoline carboxylate ligands. amazonaws.com The larger ionic radii of lanthanides and actinides often lead to higher coordination numbers and potentially different coordination modes compared to transition metals. The synthesis of such complexes typically involves the reaction of the ligand with a lanthanide salt, and the resulting structures can exhibit interesting photoluminescent properties. amazonaws.comnih.gov There is a lack of specific information on actinide complexes with this compound in the available literature.
Characterization Techniques (e.g., IR, UV-Vis, X-ray Diffraction, Luminescence)
A suite of analytical techniques is employed to characterize the metal complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The IR spectrum of the free ligand will show characteristic stretching frequencies for the O-H, C=O, and C=N bonds. Upon complexation, shifts in these vibrational frequencies are expected. For instance, a downward shift in the C=O stretching frequency and changes in the O-H region can indicate the involvement of the carboxylic acid and hydroxyl groups in coordination. scirp.orgresearchgate.netnih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. scirp.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complexes. libretexts.org The spectra of the complexes are often different from that of the free ligand, with shifts in the absorption bands and the appearance of new bands, which can be attributed to ligand-to-metal or metal-to-ligand charge transfer transitions. researchgate.net
Luminescence: Metal complexes of quinoline derivatives, particularly those of lanthanides, can exhibit luminescence. nih.govbeilstein-journals.org The ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at a characteristic wavelength. The study of the luminescence properties, including emission and excitation spectra, can provide insights into the coordination environment of the metal ion.
Table 2: Summary of Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations upon Complexation |
| Infrared (IR) Spectroscopy | Confirm ligand coordination | Shifts in O-H, C=O, and C=N stretching frequencies; appearance of M-O and M-N bands. |
| UV-Visible (UV-Vis) Spectroscopy | Study electronic transitions | Shifts in absorption bands; appearance of charge-transfer bands. |
| X-ray Diffraction | Determine solid-state structure | Provides data on bond lengths, bond angles, coordination geometry, and crystal packing. |
| Luminescence Spectroscopy | Investigate photophysical properties | Emission from the metal ion upon excitation of the ligand (antenna effect). |
Catalytic Applications of this compound Metal Complexes
The catalytic prowess of metal complexes is intrinsically linked to the electronic and steric properties of the coordinating ligands. For this compound, the presence of multiple donor atoms suggests the potential for forming stable and catalytically active metal centers.
Role in Organic Transformations
While specific studies detailing the catalytic applications of metal complexes derived from this compound in a broad range of organic transformations are limited, the broader class of quinoline derivatives has shown significant promise. For instance, metal complexes of quinoline-based ligands have been effectively employed in various catalytic processes. nih.govresearchgate.net These complexes can facilitate reactions by acting as Lewis acids, mediating redox processes, or providing a scaffold for asymmetric catalysis. researchgate.net
The general utility of quinoline derivatives in catalysis suggests that metal complexes of this compound could be active in similar transformations. For example, oxorhenium(V) complexes of quinoline and isoquinoline carboxylic acids have been investigated as catalysts in the epoxidation of alkenes. rsc.org This indicates a potential avenue for the application of corresponding 4,7-dihydroxy-substituted complexes. Similarly, rhodium(I) carbonyl complexes of quinoline carboxylic acids have demonstrated catalytic activity in the carbonylation of methanol. researchgate.net
The functional groups on the this compound ligand—the hydroxyl and carboxylic acid moieties—could play a crucial role in modulating the catalytic activity and selectivity of its metal complexes. These groups can influence the electronic environment of the metal center and may participate in substrate binding or activation through hydrogen bonding.
A study on quinoline derivatives with various functional groups demonstrated their ability to form copper complexes that catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. mdpi.com The catalytic efficiency was found to be dependent on both the nature of the copper salt and the chemical structure of the quinoline ligand. mdpi.com This highlights the potential for metal complexes of this compound to act as catalysts in oxidation reactions.
Table 1: Potential Catalytic Applications of this compound Metal Complexes (Hypothetical based on related compounds)
| Catalytic Reaction | Potential Metal Ion | Role of the Ligand |
| Oxidation of Alcohols | Ru(II), Fe(III) | Stabilizing high oxidation states, substrate binding |
| C-C Coupling Reactions | Pd(II), Ni(II) | Ligand for cross-coupling, influencing selectivity |
| Epoxidation of Alkenes | Re(V), Mn(III) | Modulating redox potential of the metal center |
| Carbonylation Reactions | Rh(I) | Ancillary ligand to stabilize the catalytic species |
Photoredox Catalysis
Photoredox catalysis, which utilizes visible light to drive chemical reactions, has become a powerful tool in modern organic synthesis. beilstein-journals.orgnih.gov The core principle involves a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate reactive intermediates. beilstein-journals.orgnih.gov Metal complexes, particularly those of ruthenium and iridium, are widely used as photoredox catalysts; however, there is a growing interest in developing catalysts based on more earth-abundant metals. rsc.org
The relevance of this compound metal complexes in photoredox catalysis is currently speculative, as direct studies are not available. However, the quinoline scaffold is a known chromophore, and its derivatives have been incorporated into ligands for photosensitizers. The extended π-system of the quinoline ring can absorb light in the visible region, a key requirement for a photocatalyst.
Metallaphotoredox catalysis often involves the interplay between a photocatalyst and a transition metal co-catalyst to enable challenging transformations of substrates like carboxylic acids. princeton.edu In such systems, the photocatalyst absorbs light and initiates an electron transfer cascade that influences the catalytic cycle of the transition metal complex. princeton.edu It is conceivable that a metal complex of this compound could itself function as a photoredox catalyst, or the ligand could be modified to enhance its photophysical properties.
Bioinorganic Chemistry Aspects of this compound Metal Complexes
The field of bioinorganic chemistry explores the role of metals in biological systems. Metal complexes of quinoline derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govnih.gov The ability of these compounds to interact with biomolecules is often mediated by the metal center and the coordinating ligands.
Metal complexes can act as enzyme inhibitors by binding to the active site or allosteric sites of enzymes, thereby modulating their function. rsc.orgnorthwestern.edu The 4-hydroxyquinoline-3-carboxylic acid scaffold has been investigated for its ability to inhibit cellular respiration and dehydrogenase enzymes. acs.org This suggests that metal complexes of this compound could also exhibit enzyme inhibitory activity, potentially enhanced by the coordination of a metal ion. The specific interactions with the enzyme would be dictated by the geometry of the metal complex and the nature of the substituents on the quinoline ring.
Furthermore, the interaction of metal complexes with DNA is a significant area of bioinorganic research, particularly in the context of developing new anticancer agents. Quinoline Schiff base metal complexes have been shown to exhibit DNA intercalation and cytotoxic activities. nih.gov While the specific DNA binding properties of this compound metal complexes have not been reported, the planar nature of the quinoline ring suggests a potential for intercalative binding.
The study of metal chelates of quinoline derivatives, such as 8-hydroxyquinoline (B1678124), has revealed their significant biological activities, which are often attributed to the chelation of essential metal ions in biological systems. sphinxsai.com This chelation can disrupt normal cellular processes in pathogenic organisms, leading to an antimicrobial effect. It is plausible that metal complexes of this compound could exhibit similar mechanisms of action.
Advanced Research in Biological Applications Mechanism Focused
Investigations into DNA Gyrase and Topoisomerase Inhibition at the Molecular Level
The 4-quinolone-3-carboxylic acid scaffold is renowned for its potent antibacterial activity, which stems from its ability to inhibit bacterial type IIA topoisomerases: DNA gyrase and topoisomerase IV. The mechanism is not one of simple competitive inhibition but rather of converting these essential enzymes into cellular poisons.
The core mechanism involves the stabilization of the "cleavage complex," an intermediate in the topoisomerase catalytic cycle where the enzyme has created a double-strand break in the DNA. Quinolones intercalate into this enzyme-DNA complex, forming a cooperative drug-DNA binding pocket. sigmaaldrich.com This binding is facilitated by a magnesium ion and interactions with specific amino acid residues in the enzyme, such as Serine-83 and an acidic residue within GyrA, the A subunit of DNA gyrase. biosynth.com By binding to this transient complex, the quinolone molecule physically prevents the re-ligation of the broken DNA strands. researchgate.net
This action traps the topoisomerase on the DNA, leading to a permanent double-strand break. beilstein-journals.org The accumulation of these breaks during DNA replication and transcription triggers the SOS response for DNA repair and, ultimately, leads to bacterial cell death. researchgate.netnih.gov This mode of action, where the inhibitor converts the enzyme into a DNA-damaging agent, is characteristic of a poisoning mode of inhibition rather than simple catalytic inhibition. nih.govnih.gov While broad for the quinolone class, the presence of the 4-oxo (or its tautomeric 4-hydroxy) and 3-carboxyl groups is essential for this activity, indicating that 4,7-dihydroxyquinoline-3-carboxylic acid functions through this established molecular mechanism.
Anti-Integrase Activity and Mechanisms in Retroviral Pathogens
Beyond antibacterial applications, the 4-quinolone-3-carboxylic acid motif has been identified as a critical pharmacophore for inhibiting retroviral enzymes, most notably Human Immunodeficiency Virus (HIV-1) integrase. nih.gov This enzyme is essential for the viral life cycle, catalyzing the insertion of the viral DNA into the host cell's genome through two main steps: 3'-processing and strand transfer. acs.org
Derivatives of 4-quinolone-3-carboxylic acid have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov The mechanism of action relies on the ability of the quinolone scaffold, specifically the oxygen at the 4-position and the carboxylic acid at the 3-position, to chelate divalent metal ions (typically Mg²⁺) within the catalytic core of the integrase enzyme. acs.orgnih.gov These metal ions are crucial for the enzyme's function. By binding to them, the inhibitor effectively blocks the strand transfer step, preventing the covalent joining of the viral DNA to the host chromosome. nih.gov
The development of the successful anti-HIV drug Elvitegravir, which is structurally a 4-quinolone-3-carboxylic acid derivative, validates the efficacy of this scaffold. acs.orgnih.gov Docking studies and structure-activity relationship analyses have confirmed that substituents on the quinoline (B57606) ring system modulate the potency and pharmacokinetic properties of these inhibitors. nih.gov The 8-hydroxyquinoline (B1678124) scaffold, a close structural relative, has also been extensively investigated, leading to potent inhibitors and further underscoring the importance of the hydroxylated quinoline core in targeting HIV integrase. nanobioletters.com
Cellular Respiration and Mitochondrial Pathway Modulation
Research has demonstrated that 4-hydroxyquinoline-3-carboxylic acids are effective inhibitors of cellular respiration. researchgate.net These compounds have been shown to specifically target key enzymes within metabolic pathways, particularly those located in the mitochondria.
Studies have evaluated the inhibitory effects of a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids on both whole-cell respiration in Ehrlich ascites tumor cells and on isolated mitochondrial enzymes. researchgate.net A primary molecular target identified is malate (B86768) dehydrogenase, a critical enzyme in the citric acid cycle. researchgate.net The inhibition of mitochondrial malate dehydrogenase by these compounds disrupts the normal flow of the Krebs cycle, thereby impeding cellular oxygen consumption.
Quantitative structure-activity relationship (QSAR) studies have provided insights into the structural requirements for this inhibitory activity. For instance, the inhibition of malate dehydrogenase was found to be linearly related to the molar refractivity (MR) of the substituent at the 7-position, suggesting that the size and polarizability of this group are important for binding to the enzyme. researchgate.net In contrast, the inhibition of whole-cell respiration correlated more strongly with the lipophilicity (pi value) of the substituent, indicating that the ability of the compound to cross cellular membranes to reach its mitochondrial target is also a critical factor. researchgate.net
Table 1: Inhibition of Cellular Respiration by 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives
| Target System | Key Enzyme Target | Relationship to Substituents | Reference |
|---|---|---|---|
| Ehrlich Ascites Cells (Whole Cell) | - | Inhibition is linearly related to lipophilicity (π). | researchgate.net |
| Isolated Mitochondria | Malate Dehydrogenase | Inhibition is linearly related to molar refractivity (MR). | researchgate.net |
Oxidative Stress and Antioxidant/Pro-oxidant Balance Mechanisms
The quinoline nucleus can play a dual role in managing oxidative stress, with different derivatives capable of acting as either antioxidants or pro-oxidants. Research into a dichloro-substituted 4-quinolinol-3-carboxylic acid revealed its capacity to scavenge radicals and protect DNA from oxidative damage, highlighting the potential antioxidant properties of this scaffold.
Enzyme Kinetics and Inhibition Mechanism Studies
The study of enzyme kinetics provides a quantitative understanding of how this compound and its analogs interact with their biological targets. Different inhibitory mechanisms have been elucidated for its various activities.
DNA Gyrase/Topoisomerase: As previously noted, the inhibition is not a simple competitive or non-competitive process. It is classified as a "poisoning" mechanism, where the inhibitor traps the enzyme in a covalent complex with DNA. nih.gov This leads to an accumulation of toxic cleavage complexes, which is the ultimate cause of cell death.
HIV-1 Integrase: Derivatives based on the 4-quinolone-3-carboxylic acid motif act as strand transfer inhibitors. Some compounds have demonstrated potent inhibition of the strand transfer step with IC₅₀ values in the micromolar range. nih.gov
Dehydrogenase Enzymes: The inhibition of enzymes involved in cellular respiration, such as malate dehydrogenase, has been quantified. QSAR studies have established mathematical relationships between the chemical structure of the inhibitors and their biological activity, allowing for the prediction of potency for new analogs. researchgate.net
Protein Kinase CK2: While not the 4,7-dihydroxy variant, studies on other 3-quinoline carboxylic acid derivatives have identified potent inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar range (e.g., 0.65 µM). This demonstrates the potential of the quinoline-3-carboxylic acid scaffold to be adapted for potent and specific enzyme inhibition.
Interaction with Cellular Signaling Pathways
The 4-quinolone-3-carboxylic acid scaffold has been shown to interact with and modulate key cellular signaling pathways, extending its biological activities beyond direct enzyme inhibition.
One notable example is the inhibition of the Signal Transducer and Activator of Transcription-3 (STAT3) signaling pathway. A 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ester was identified as a potent inhibitor of STAT3 phosphorylation, a critical step in a pathway that regulates genes involved in cell proliferation. A 7-cyano analog of this compound inhibited STAT3 phosphorylation with an EC₅₀ of 170 nM, demonstrating that specific modifications to the quinoline core can produce highly potent signaling inhibitors.
Furthermore, derivatives of 4-quinolone-3-carboxamide have been extensively developed as potent and selective ligands for the cannabinoid type-2 receptor (CB2R), a key component of the endocannabinoid system involved in immune response and inflammation. Shifting the scaffold to a 4-hydroxy-2-quinolone structure, a tautomeric form of the 4-quinolone, resulted in ligands with binding affinities (Kᵢ) of less than 1 nM and high selectivity for CB2R over CB1R. This demonstrates that the core quinolone structure can be finely tuned to interact with specific G-protein coupled receptors and modulate their downstream signaling cascades.
Development of Novel Molecular Probes and Imaging Agents
The intrinsic fluorescence of the quinoline ring system makes it an attractive scaffold for the development of molecular probes and imaging agents. The photophysical properties of quinoline derivatives can be sensitive to their local environment, allowing them to be designed as sensors for ions, pH, and biological macromolecules.
Ion Sensing: 8-Hydroxyquinoline derivatives have been successfully developed as fluorescent sensors for detecting metal ions, including a high affinity for Mg²⁺ in living cells. nih.gov Given the structural similarities, this compound holds potential for similar applications. Quinoline-based probes have also been designed for the selective detection of Zn²⁺.
pH Probes: The fluorescence of certain 8-hydroxyquinoline derivatives shows a pronounced red shift upon protonation, making them effective candidates for fluorescent pH sensors in nonaqueous solutions. researchgate.net
DNA Interaction Probes: The fluorescence of some quinoline-3-carboxylic acid derivatives has been utilized to study their interaction with DNA. These compounds can act as DNA minor groove-binding agents, and their binding can be monitored through changes in their fluorescence properties, providing insights into their mechanism of action as potential anticancer agents.
The carboxylic acid functionality at the 3-position enhances water solubility and provides a convenient point for conjugation to other molecules or nanoparticles, further expanding their utility as versatile molecular probes for biological imaging and sensing.
Future Research Directions and Unexplored Potential of 4,7 Dihydroxyquinoline 3 Carboxylic Acid
Exploration of New Synthetic Methodologies for Complex Derivatives
The functional versatility of the quinoline (B57606) ring has historically facilitated the generation of structurally diverse derivatives. researchgate.net Future research should focus on developing more efficient and sophisticated synthetic methodologies to access complex analogs of 4,7-dihydroxyquinoline-3-carboxylic acid. Traditional methods like the Gould-Jacobs, Pfitzinger, and Doebner reactions provide a solid foundation, but often face limitations such as harsh conditions or low yields. acs.orgresearchgate.net
Future synthetic exploration could involve:
Catalyst-Driven Reactions: Developing novel catalytic systems (e.g., transition metal or organocatalysts) for late-stage functionalization of the quinoline core. This would allow for the precise installation of various substituents at specific positions, which is crucial for fine-tuning biological activity.
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. This approach could facilitate the rapid generation of a library of derivatives for high-throughput screening.
Multicomponent Reactions: Designing new multicomponent reactions (MCRs) that allow for the one-pot synthesis of highly complex quinoline structures from simple starting materials, as has been successfully applied to other quinolone systems. nih.gov For instance, MCRs could be designed to simultaneously introduce diversity at the C2, N1, and carboxylic acid positions.
Biocatalysis: Employing enzymes to catalyze specific transformations, offering high chemo-, regio-, and stereoselectivity, which is often challenging to achieve through traditional chemical synthesis.
| Research Approach | Objective | Potential Advantage |
| Late-Stage Functionalization | Introduce diverse functional groups onto the pre-formed quinoline scaffold. | Rapid access to a wide range of analogs from a common intermediate. |
| Flow Chemistry | Optimize reaction conditions and enable large-scale, automated synthesis. | Improved yield, safety, and reproducibility; faster library synthesis. |
| Multicomponent Reactions | Synthesize complex molecules in a single step from multiple starting materials. nih.gov | High atom economy, operational simplicity, and structural diversity. |
| Biocatalysis | Utilize enzymes for highly selective transformations. | Access to chiral compounds with high enantiomeric purity. |
Advanced Spectroscopic Techniques for Real-time Mechanistic Insights
While standard spectroscopic methods like NMR and mass spectrometry are essential for structural characterization rsc.orgmdpi.comajchem-a.com, future studies should leverage advanced techniques to gain real-time insights into the dynamic processes involving this compound. Understanding reaction mechanisms and biological interactions at a molecular level is critical for rational design.
Promising techniques include:
Time-Resolved Spectroscopy: Using pump-probe techniques (e.g., transient absorption or time-resolved fluorescence) to monitor the formation of short-lived intermediates in photochemical reactions or to track the binding kinetics of the molecule with its biological target.
In-Situ Reaction Monitoring: Employing techniques like in-situ IR or Raman spectroscopy to continuously monitor chemical reactions as they occur. This provides valuable data for optimizing reaction conditions and understanding complex reaction pathways.
Circular Dichroism (CD) Spectroscopy: Investigating the interactions of chiral derivatives with biological macromolecules, such as proteins and DNA, to understand how binding affects their secondary and tertiary structures. mdpi.com
Surface Plasmon Resonance (SPR): Quantifying the binding affinity and kinetics of the compound and its derivatives to their molecular targets in real-time without the need for labeling.
Integration of Artificial Intelligence and Machine Learning in SAR and Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and cost-effective analysis of complex datasets. nih.gov These computational tools can be powerfully applied to the this compound scaffold to accelerate the discovery of new lead compounds.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to establish a mathematical correlation between the structural features of derivatives and their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of virtual compounds before their synthesis.
Generative Models: Using deep learning algorithms, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to design novel quinoline derivatives with desired properties (e.g., high potency, low toxicity). tum.de
ADMET Prediction: Building ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify and deprioritize compounds with unfavorable profiles early in the design process. nih.gov
Reaction Prediction: Utilizing AI to predict the outcomes of chemical reactions, which can aid in planning more efficient synthetic routes to complex target molecules. researchgate.net
Discovery of Novel Molecular Targets for this compound and its Derivatives
The quinoline-3-carboxylic acid motif is known to interact with a variety of biological targets, including bacterial and viral enzymes, cancer-related proteins, and receptors in the central nervous system. nih.govnih.govfrontiersin.orgnih.gov A significant future research direction is the identification of entirely new molecular targets for this compound and its derivatives, which could unlock novel therapeutic applications.
Methodologies for novel target discovery include:
Chemical Proteomics: Using affinity-based probes derived from the parent compound to isolate and identify binding partners from cell lysates.
Phenotypic Screening: Testing a library of derivatives in complex cell-based or whole-organism assays to identify compounds with interesting biological effects. The molecular targets responsible for these effects can then be identified through subsequent "target deconvolution" studies.
Computational Target Prediction: Employing reverse docking or other in silico methods to screen the structure of the compound against a database of known protein structures to predict potential binding partners.
Genetic Screening: Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its molecular target or pathway.
| Known Target Class | Specific Example | Potential New Area |
| Metabolic Enzymes | Dihydroorotate (B8406146) Dehydrogenase (DHODH) nih.gov | Kinases, Phosphatases |
| Epigenetic Modulators | Sirtuins (SIRT3) frontiersin.org, HDAC4 nih.gov | Methyltransferases, Demethylases |
| Receptors | Cannabinoid Receptor 2 (CB2R) ucl.ac.benih.gov | Orphan G-protein coupled receptors (GPCRs) |
| Nucleic Acids | DNA Minor Groove researchgate.net | RNA structures (e.g., G-quadruplexes) |
Design and Synthesis of Photoactivatable or Stimuli-Responsive Analogs
Introducing stimuli-responsive elements into the this compound scaffold would enable precise spatiotemporal control over its biological activity. This is a cutting-edge area of chemical biology that allows for activation of a compound at a specific site and time, minimizing off-target effects.
Future research should focus on:
Photocaged Derivatives: Attaching a photolabile protecting group (a "cage") to one of the hydroxyl groups or the carboxylic acid. The compound would remain inactive until irradiated with light of a specific wavelength, which would cleave the cage and release the active molecule.
Photoswitches: Incorporating a molecular photoswitch, such as an azobenzene (B91143) or spiropyran moiety, into the structure of a derivative. The activity of the compound could then be reversibly turned on and off by irradiating with different wavelengths of light.
pH-Responsive Analogs: Designing derivatives whose solubility, conformation, or activity changes in response to specific pH environments, such as the acidic microenvironment of tumors. nih.gov
Supramolecular Chemistry and Self-Assembly of this compound Scaffolds
The inherent functional groups of this compound—the aromatic quinoline system, hydrogen-bond donating hydroxyl groups, and the hydrogen-bond accepting/donating carboxylic acid—make it an ideal candidate for studies in supramolecular chemistry. The non-covalent interactions between these molecules could lead to the formation of highly ordered, functional materials.
Unexplored areas include:
Organogel Formation: Investigating the ability of specific derivatives to self-assemble in organic solvents to form fibrous networks, resulting in the formation of soft materials known as organogels.
Liquid Crystals: Designing derivatives with appropriate side chains (e.g., long alkyl chains) to promote the formation of liquid crystalline phases, which have applications in display technologies and sensors.
Nanoparticle Formulation: Exploring the self-assembly of amphiphilic derivatives in aqueous media to form micelles or nanoparticles, which could serve as novel drug delivery systems.
Crystal Engineering: Systematically studying how modifications to the molecular structure influence the packing of molecules in the solid state, driven by interactions like hydrogen bonding and π-π stacking. mdpi.com This could be used to create materials with desired physical properties.
Collaborative and Interdisciplinary Research Approaches
Maximizing the potential of the this compound scaffold will require a departure from siloed research efforts. A highly collaborative and interdisciplinary approach is essential for tackling the multifaceted challenges of modern chemical and biomedical research.
Future progress will be accelerated by forming synergistic teams of:
Synthetic Organic Chemists: To design and execute efficient syntheses of novel and complex derivatives. nih.govresearchgate.net
Computational Chemists: To perform in silico screening, QSAR modeling, and molecular dynamics simulations to guide the design process. researchgate.nettum.de
Pharmacologists and Biologists: To evaluate the biological activity of new compounds in relevant assays and disease models, and to identify molecular targets. nih.govresearchgate.net
Spectroscopists and Analytical Chemists: To characterize new compounds and study their dynamic interactions in real-time. rsc.orgmdpi.com
Material Scientists: To explore the potential of derivatives in supramolecular assembly and the creation of novel functional materials.
By fostering these collaborations, the scientific community can ensure that the full potential of this compound as a privileged scaffold is realized, leading to innovations across medicine and materials science.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 4,7-Dihydroxyquinoline-3-carboxylic acid to improve yield and purity? A: Key steps include:
- Hydrolysis of Ethyl Esters : Use 10% NaOH under controlled temperature (70–80°C) to hydrolyze intermediates like 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester. Excess base may degrade the product .
- Decarboxylation : Perform thermal decarboxylation at 150–200°C in an inert atmosphere to minimize side reactions. Catalysts like copper(I) oxide can enhance efficiency .
- Selective Hydroxylation : Replace chlorination (e.g., POCl₃) with hydroxylation reagents (e.g., H₂O₂/acid) to retain hydroxyl groups .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) for high-purity isolates .
Analytical Characterization
Q: What advanced spectroscopic and chromatographic techniques are critical for characterizing this compound? A:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxyl groups at C4/C7, carboxylic acid at C3). Aromatic protons appear as doublets (δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: 221.18 g/mol) and fragmentation patterns to distinguish from analogs like 4-oxo-1,4-dihydroquinoline derivatives .
- HPLC-PDA : Use a C18 column (mobile phase: 0.1% formic acid/acetonitrile) to assess purity (>98%) and detect trace impurities (e.g., decarboxylated byproducts) .
Biological Activity Mechanisms
Q: How does the structural configuration of this compound influence its biological activity? A:
- Chelation Properties : The 3-carboxylic acid and 4,7-dihydroxy groups enable metal ion chelation (e.g., Fe³⁺, Cu²⁺), potentially inhibiting metalloenzymes in pathogens .
- Antimicrobial SAR : Compare with fluoroquinolone analogs (e.g., norfloxacin) to evaluate the impact of hydroxyl vs. fluorine substituents on DNA gyrase binding .
- ROS Scavenging : The dihydroxy motif may act as an antioxidant by neutralizing reactive oxygen species (ROS), similar to caffeic acid derivatives .
Decarboxylation Challenges
Q: What are the challenges in the decarboxylation step during synthesis, and how can they be addressed? A:
- Byproduct Formation : Overheating (>200°C) leads to quinoline ring degradation. Use microwave-assisted synthesis for precise temperature control .
- Incomplete Reaction : Residual carboxylic acid groups reduce yield. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and extend reaction time if needed .
- Catalyst Selection : Copper(I) oxide improves decarboxylation efficiency but may introduce metal residues. Post-reaction EDTA washing mitigates contamination .
Stability Under Experimental Conditions
Q: How do pH and temperature affect the stability of this compound in aqueous solutions? A:
- pH Sensitivity : Stable at pH 5–7; alkaline conditions (pH >8) promote hydroxyl group deprotonation and oxidation. Use buffered solutions (e.g., phosphate buffer) for biological assays .
- Thermal Degradation : Decomposes above 150°C. Store lyophilized powder at –20°C and prepare solutions fresh before use .
- Light Sensitivity : UV exposure accelerates photodegradation. Use amber vials and conduct experiments under low-light conditions .
Comparative Reactivity with Analogues
Q: How does the reactivity of this compound differ from chlorinated or fluorinated analogs? A:
- Electrophilic Substitution : The hydroxyl groups are less electron-withdrawing than chlorine/fluorine, reducing susceptibility to nucleophilic attack at C2/C8 positions .
- Solubility : Higher water solubility compared to 4,7-dichloroquinoline derivatives due to polar hydroxyl and carboxylic acid groups .
- Metal Coordination : Forms stable complexes with transition metals (e.g., Fe³⁺), unlike non-hydroxylated analogs, enabling applications in catalysis or chelation therapy .
Computational Modeling Applications
Q: What computational methods are used to predict the physicochemical properties of this compound? A:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict pKa values (carboxylic acid: ~2.5; hydroxyl groups: ~9.5–10.5) and redox potentials .
- Molecular Docking : Simulate binding to biological targets (e.g., topoisomerase IV) using AutoDock Vina. Compare binding affinity with clinical quinolones .
- ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS >70) and toxicity (AMES test negative) .
Contradictions in Literature Data
Q: How should researchers address contradictions in reported synthetic yields or biological activities? A:
- Reproduce Conditions : Verify reaction parameters (e.g., solvent purity, catalyst batch) from conflicting studies. Trace impurities (e.g., residual POCl₃) may alter outcomes .
- Meta-Analysis : Compare datasets across analogs (e.g., 4-oxo vs. 4-hydroxy derivatives) to identify structure-activity trends .
- Validation Assays : Re-test biological activity using standardized protocols (e.g., CLSI broth microdilution for antimicrobial potency) .
Scaling-Up Challenges
Q: What are the critical considerations for scaling up the synthesis of this compound? A:
- Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., hydrolysis) .
- Cost-Efficiency : Replace column chromatography with fractional crystallization for bulk purification .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from chlorination) before disposal to meet EHS standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
